BRD4 Bromodomain Inhibition Affinity Profile
In a fluorescence anisotropy assay measuring inhibition of Alexa Fluor 488 binding to the BRD4 bromodomain, 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol exhibited an IC50 of 631 nM [1]. This value is approximately 8-fold higher (less potent) than the well-characterized BET inhibitor JQ1, which has a reported BRD4 IC50 of 76.9 nM in the same assay format . The compound's moderate affinity places it in a distinct potency tier suitable for chemical probe applications where complete target engagement is not required, or for use as a less potent control compound in screening cascades.
| Evidence Dimension | BRD4 bromodomain binding affinity |
|---|---|
| Target Compound Data | IC50 = 631 nM |
| Comparator Or Baseline | JQ1: IC50 = 76.9 nM (BRD4 N-terminal) |
| Quantified Difference | Target compound is 8.2-fold less potent than JQ1 |
| Conditions | Fluorescence anisotropy assay; inhibition of Alexa Fluor 488 binding after 60 min incubation |
Why This Matters
This moderate affinity profile enables its use as a less potent control compound or starting scaffold for optimization, distinguishing it from high-potency clinical candidates like JQ1.
- [1] BindingDB. (n.d.). BDBM50380669 (CHEMBL2017273): Affinity data for BRD4. View Source
